Cas no 205985-98-4 (Methyl 3-(2-Chlorophenyl)-3-oxopropanoate)

Methyl 3-(2-Chlorophenyl)-3-oxopropanoate structure
205985-98-4 structure
Product Name:Methyl 3-(2-Chlorophenyl)-3-oxopropanoate
N.o CAS:205985-98-4
MF:C10H9ClO3
MW:212.629662275314
MDL:MFCD00216528
CID:820674
PubChem ID:735887
Update Time:2025-09-22

Methyl 3-(2-Chlorophenyl)-3-oxopropanoate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl (2-chlorobenzoyl)acetate
    • Methyl 2-chlorobenzoylacetate
    • 2-Chlor-benzoylessigsaeure-methylester
    • 3-(2-chloro-phenyl)-3-oxo-propionic acid methyl ester
    • 3-(2-chlorophenyl)-3-oxo-propionic acid,methyl ester
    • 3-(2-Chlor-phenyl)-3-oxo-propionsaeure-methylester
    • AC1LEGVE
    • AC1Q43Z8
    • CTK4E4634
    • methyl 3-chlorophenyl-3-oxopropanoate
    • SBB016952
    • SureCN853580
    • Methyl 3-oxo-3-(2-chlorophenyl)propanoate
    • SCHEMBL853580
    • methyl 3-(2-chlorophenyl)-3-oxopropanoate
    • AB7495
    • DTXSID40352873
    • PS-3783
    • M7GFL8GJR7
    • METHYL 2-CHLOROBENZOYLACETATE, 97
    • MFCD00216528
    • methyl 2-chlorobenzoylacetate, AldrichCPR
    • BENZENEPROPANOIC ACID, 2-CHLORO-BETA-OXO-, METHYL ESTER
    • Methyl 3-(2-Chlorophenyl)-3-oxopropionate
    • DB-066255
    • 205985-98-4
    • Methyl 2-(2-chlorobenzoyl)acetate
    • 3-(2-chlorophenyl)-3-oxo-propionic acid, methyl ester
    • SY033035
    • CS-0150725
    • AKOS015850009
    • EN300-1127004
    • DMVAIJCMWPNOKV-UHFFFAOYSA-N
    • Methyl 3-(2-chlorophenyl)-3-oxo-propanoate
    • Methyl 3-(2-chlorophenyl)-3-oxopropanoate;
    • Methyl 2-chloro-beta-oxobenzenepropanoate
    • Methyl 3-(2-Chlorophenyl)-3-oxopropanoate
    • MDL: MFCD00216528
    • Inchi: 1S/C10H9ClO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3
    • Chave InChI: DMVAIJCMWPNOKV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(CC(=O)OC)=O

Propriedades Computadas

  • Massa Exacta: 212.02407
  • Massa monoisotópica: 212.024022
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 227
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 3
  • XLogP3: none
  • Superfície polar topológica: 43.4

Propriedades Experimentais

  • Cor/Forma: 无可用
  • Densidade: 1.255±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 25°C
  • Ponto de ebulição: 262.6±15.0 ºC (760 Torr),
  • Ponto de Flash: 104.4±19.4 ºC,
  • Índice de Refracção: 1.5480 (estimate)
  • Solubilidade: Very 微溶 (0.85 g/L) (25 ºC),
  • PSA: 43.37
  • LogP: 2.08580
  • Solubilidade: 无可用

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